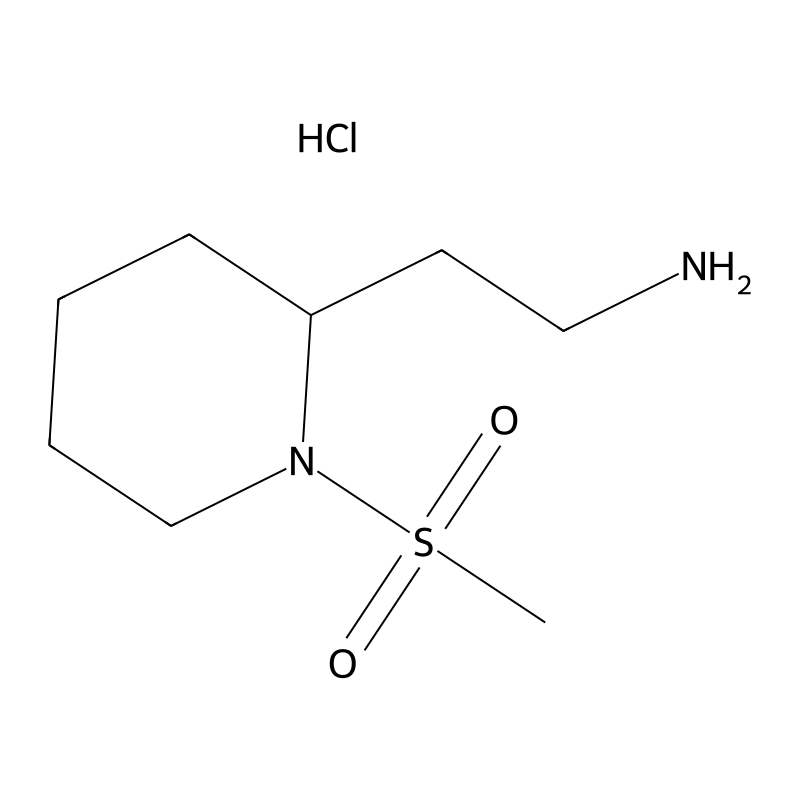

2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride, with the molecular formula and a molecular weight of approximately 242.77 g/mol, is a compound that has garnered interest in various fields of research. This compound features a piperidine ring substituted with a methylsulfonyl group, which contributes to its unique chemical properties and biological activities. The compound is typically available in a hydrochloride salt form, enhancing its solubility in aqueous solutions, making it suitable for laboratory applications .

The chemical reactivity of 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride is primarily influenced by the functional groups present in its structure. The piperidine moiety can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom, while the methylsulfonyl group can undergo sulfonation or oxidation reactions. Additionally, the compound may react with various electrophiles, which could lead to the formation of derivatives useful in medicinal chemistry.

Research indicates that compounds similar to 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride exhibit significant biological activities, particularly as ligands for neurotransmitter receptors. Specifically, studies have highlighted its potential as a dopamine D2 receptor ligand, which may have implications for treating neuropsychiatric disorders. The methylsulfonyl group is also known to enhance the pharmacokinetic properties of compounds, contributing to improved bioavailability and efficacy.

The synthesis of 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride can be achieved through several methods:

- N-Alkylation: This method involves the alkylation of piperidine derivatives with appropriate alkyl halides or sulfonates.

- Sulfonamide Formation: The introduction of the methylsulfonyl group can be accomplished through sulfonamide formation reactions, where piperidine is reacted with methylsulfonyl chloride under basic conditions.

- Hydrochloride Salt Formation: The final step typically involves the reaction of the free base with hydrochloric acid to yield the hydrochloride salt form, enhancing solubility .

The primary applications of 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride lie in:

- Pharmaceutical Research: As a potential drug candidate for neuropsychiatric disorders due to its interaction with dopamine receptors.

- Chemical Biology: Used as a tool compound to study receptor-ligand interactions and metabolic pathways.

- Material Science: Potential applications in modifying biopolymers for drug delivery systems.

Interaction studies involving 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride have focused on its effects on cytochrome P450 isoforms and other metabolic enzymes. These studies are crucial for understanding drug-drug interactions and predicting metabolic pathways in human liver microsomes. Furthermore, investigations into its binding affinity to various receptors provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Methylsulfonyl)piperidine | Lacks ethanamine side chain; used as a precursor | |

| 3-(Methylsulfonyl)piperidine | Different position of sulfonyl group; potential neuroactive properties | |

| N-Methylpiperidine | Simple piperidine derivative; lacks sulfonamide functionality |

These compounds differ primarily in their functional groups and structural arrangements, which influence their biological activity and pharmacological profiles. The unique combination of the methylsulfonyl group and piperidine ring in 2-(1-(Methylsulfonyl)piperidin-2-yl)ethanamine hydrochloride sets it apart, potentially offering enhanced receptor affinity and therapeutic efficacy compared to its analogs .